

# physicochemical properties of 1-Boc-azetidine-3-carboxylic acid

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## Compound of Interest

Compound Name: 1-Boc-Azetidine-3-carboxylic acid

Cat. No.: B558616

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## An In-depth Technical Guide on the Physicochemical Properties of 1-Boc-azetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-Boc-azetidine-3-carboxylic acid** (CAS No: 142253-55-2), a crucial building block in modern medicinal chemistry. Its unique strained azetidine ring, combined with the protecting tert-butyloxycarbonyl (Boc) group, makes it a valuable scaffold for creating novel therapeutics, particularly in peptide synthesis and the development of compounds targeting various biological pathways.<sup>[1][2]</sup> This document details its key physical and chemical characteristics, outlines standard experimental protocols for their determination, and visualizes these workflows for clarity.

## Core Physicochemical Properties

The following tables summarize the key physicochemical properties of **1-Boc-azetidine-3-carboxylic acid**, compiled from various chemical data sources. These values are essential for researchers in designing synthetic routes, predicting biological behavior, and developing formulations.

### Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>15</sub> NO <sub>4</sub>	[3][4][5]
Molecular Weight	201.22 g/mol	[3][4][5]
Appearance	White to light yellow crystalline powder or small lumps.	[4][6]
Melting Point	100.1-101.9°C, 102.0-108.0°C	[3][4][6]
Boiling Point	321.0 ± 35.0 °C (Predicted)	[3][4]
Density	1.246 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3][4]
Flash Point	147.9°C	[3]

**Table 2: Chemical and Solubility Parameters**

Property	Value	Source(s)
pKa	4.21 ± 0.20 (Predicted)	[4]
logP (Computed)	0.4	[5]
Topological Polar Surface Area	66.8 Å <sup>2</sup>	[5]
Storage Temperature	Room Temperature, Sealed in dry, Keep in dark place.	[4]

**Table 3: Spectroscopic Data**

Spectroscopy Type	Data	Source(s)
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 1.43 (9H, s), 3.21-3.34 (1H, m), 4.00-4.13 (4H, m)	[4]

## Experimental Protocols for Property Determination

The following sections provide detailed methodologies for determining the key physicochemical properties of compounds like **1-Boc-azetidine-3-carboxylic acid**.

## Melting Point Determination (Thiele Tube Method)

The melting point is a critical indicator of a compound's purity.[7] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[8][9]

Methodology:

- **Sample Preparation:** A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[9][10]
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[7]
- **Heating:** The side arm of the Thiele tube is gently heated with a Bunsen burner. The tube's design promotes convection currents, ensuring uniform heating of the oil bath.[7] The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.[7]
- **Observation:** The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes liquid ( $T_2$ ) are recorded.[8] The melting point is reported as the range  $T_1 - T_2$ .



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Diagram 1: Workflow for Melting Point Determination.

## pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of a molecule's acidity. For a carboxylic acid, it is the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are

present in equal concentrations. Potentiometric titration is a highly precise method for its determination.[11][12]

#### Methodology:

- Preparation: A standard solution of the carboxylic acid (e.g., 1 mM) is prepared in water or a suitable co-solvent.[13] A standardized titrant solution (e.g., 0.1 M NaOH) is also prepared. [13] The pH meter is calibrated using standard buffers (e.g., pH 4, 7, 10).[13]
- Titration: The acid solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in it. The titrant (NaOH) is added in small, precise increments.
- Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. This process continues until the pH has passed well beyond the equivalence point, resulting in a sigmoidal titration curve.[11]
- Analysis: The titration curve (pH vs. volume of titrant) is plotted. The equivalence point is the volume of titrant corresponding to the inflection point of the curve (maximum of the first derivative). The pKa is the pH at the half-equivalence point.[11]



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Diagram 2: Process for pKa Determination via Titration.

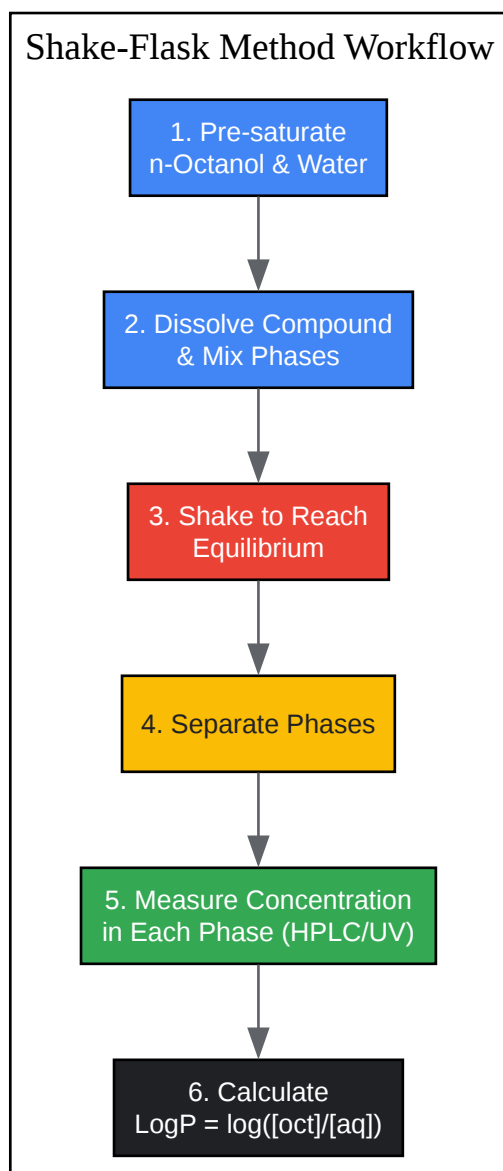
## Lipophilicity (logP) Determination (Shake-Flask Method)

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible solvents, typically n-octanol and water. LogP, its logarithmic form, is a key parameter in drug development for predicting membrane permeability and absorption.[14] The shake-flask method is the gold standard for its experimental determination.[15]

#### Methodology:

- Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) are pre-saturated by mixing them vigorously and then allowing the phases to separate.[16]

- Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then combined with an equal volume of the other pre-saturated phase in a separatory funnel.
- Equilibration: The mixture is shaken for a prolonged period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.<sup>[16]</sup> The mixture is then allowed to stand until the layers have completely separated.
- Analysis: The concentration of the compound in each phase ([organic] and [aqueous]) is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
- Calculation: The partition coefficient is calculated as  $P = [\text{organic}] / [\text{aqueous}]$ . The final value is expressed as  $\log P = \log_{10}(P)$ .<sup>[14]</sup>



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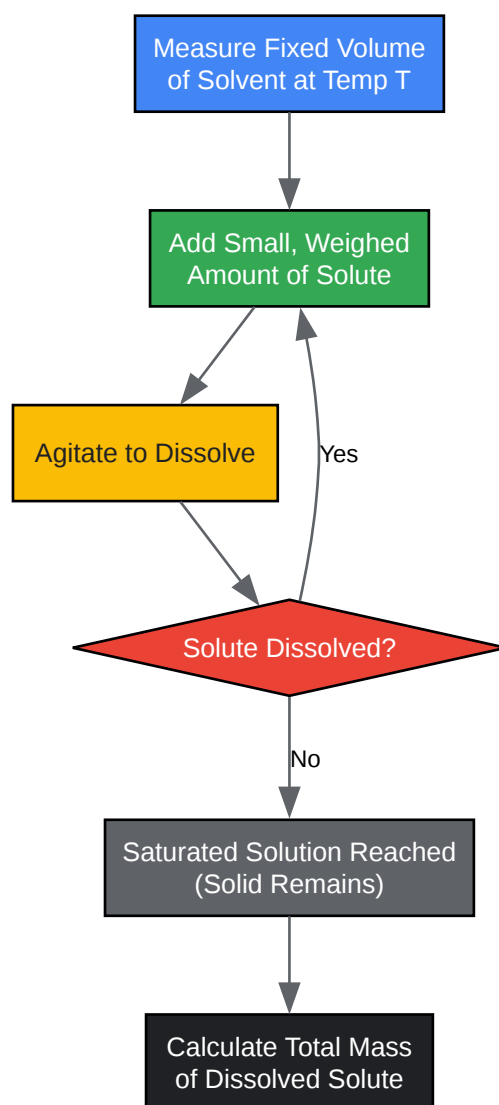
Diagram 3: Workflow for LogP Determination.

## Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.<sup>[17]</sup>

Methodology:

- Preparation: A fixed volume of the chosen solvent (e.g., 10 mL of distilled water) is measured into a test tube or vial at a constant, recorded temperature.[\[17\]](#)
- Addition of Solute: The compound is added to the solvent in small, pre-weighed increments. [\[17\]](#)[\[18\]](#)
- Dissolution: After each addition, the mixture is vigorously agitated (e.g., shaken or vortexed) until the solid is completely dissolved.[\[17\]](#) This process is repeated.
- Saturation Point: The addition of solute continues until a small amount of solid remains undissolved even after prolonged agitation. This indicates that the solution is saturated.
- Quantification: The total mass of the dissolved solute is calculated by subtracting the mass of the remaining, undissolved solid from the total mass of solid added.
- Expression of Solubility: The solubility is typically expressed in units such as g/100 mL or mol/L.



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Diagram 4: Logical Flow for Solubility Measurement.

## Role in Drug Discovery and Development

**1-Boc-azetidine-3-carboxylic acid** is not typically a pharmacologically active agent itself but rather a vital intermediate.[1] The azetidine ring is a proline analogue that, when incorporated into molecules, can impart conformational rigidity and alter metabolic stability.[19] Its use in drug discovery includes:

- **Peptide Synthesis:** It serves as a building block for creating peptidomimetics with enhanced stability against enzymatic degradation or improved cell permeability.[2]



- Scaffold for Small Molecules: The strained four-membered ring provides a unique three-dimensional vector for substituents, allowing medicinal chemists to explore novel chemical space and optimize ligand-receptor interactions.[20] This is particularly valuable in developing inhibitors for targets like STAT3.[20]
- Pharmaceutical Intermediates: Its predictable reactivity and stability simplify complex synthetic pathways for a diverse range of heterocyclic compounds, which are prevalent in many approved drugs.[2]

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